BenchChemオンラインストアへようこそ!

Ranacyclin-B-LK1

Antimicrobial peptide MIC Staphylococcus aureus

Ranacyclin-B-LK1 is a 20-amino-acid cyclic peptide (SALVGCWTKSWPPKPCFGRG) belonging to the Ranacyclin-B subfamily of amphibian host-defense peptides, originally isolated from the skin secretions of the Ranidae frog Hylarana nigrovittata. It contains a single intramolecular disulfide bond between Cys6 and Cys16 and belongs to the Bowman-Birk inhibitor (BBI) structural class, characterized by the conserved trypsin-inhibitory loop motif GCWTKSXXPKPC.

Molecular Formula
Molecular Weight
Cat. No. B1576070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRanacyclin-B-LK1
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ranacyclin-B-LK1: A 20-Residue Cyclic Bifunctional Peptide from Amphibian Skin with Trypsin-Inhibitory and Gram-Positive-Selective Antimicrobial Dual Activity


Ranacyclin-B-LK1 is a 20-amino-acid cyclic peptide (SALVGCWTKSWPPKPCFGRG) belonging to the Ranacyclin-B subfamily of amphibian host-defense peptides, originally isolated from the skin secretions of the Ranidae frog Hylarana nigrovittata [1]. It contains a single intramolecular disulfide bond between Cys6 and Cys16 and belongs to the Bowman-Birk inhibitor (BBI) structural class, characterized by the conserved trypsin-inhibitory loop motif GCWTKSXXPKPC [1][2]. Ranacyclin-B-LK1 exhibits dual functionality: potent trypsin inhibition and selective antibacterial activity against Gram-positive Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 23 µM [3]. Its net charge of +3, molecular mass of 2177.57 Da, and absence of acidic residues distinguish its physicochemical profile from shorter or differently charged family members [2][4].

Why Ranacyclin-B-LK1 Cannot Be Interchanged with Its Closest In-Class Analogs: Sequence, Spectrum, and Selectivity Divergence


Within the Ranacyclin-B subfamily, peptides sharing the conserved GCWTKSXXPKPC disulfide loop exhibit markedly divergent antimicrobial potency, target-organism spectra, and physicochemical properties due to single-residue variations flanking the core motif [1]. Ranacyclin-B-LK1 (SALVGCWTKSWPPKPCFGRG) differs from the co-isolated RN1 analog (SALVGCWTKSYPPKPCFGR) by only two residues—Trp11 and Pro12 in LK1 replace Tyr11 and Pro12 in RN1—yet this substitution alters the S. aureus MIC nearly 4-fold (23 µM vs 6 µM) [2][3]. Similarly, the 19-residue analog LK2 (SALVGCWTKSWPPKPCFGR) from the same frog species lacks the C-terminal glycine and gains activity against E. coli, a target against which LK1 is inactive [4]. These sequence-dependent functional shifts mean that selecting a generic “Ranacyclin-B” peptide without specifying the exact variant can yield qualitatively different antimicrobial spectra and quantitatively divergent potency, directly impacting experimental reproducibility and data interpretability [1].

Quantitative Differentiation Evidence for Ranacyclin-B-LK1 Against Its Closest Ranacyclin-B Analogs


Antimicrobial Potency Window: Intermediate MIC of 23 µM Positions LK1 Between Highly Potent and Weakly Active Family Members

Ranacyclin-B-LK1 exhibits an MIC of 23 µM against S. aureus ATCC 25923, which is intermediate within the Ranacyclin-B subfamily. The closest sequence analog RN1 (SALVGCWTKSYPPKPCFGR, 19 aa) is approximately 3.8-fold more potent with MIC 6 µM, while RN2 (SALVGCGTKSYPPKPCFGR) has MIC 12.7 µM and the more divergent AL1 (AAFRGCWTKNYSPKPCL, 17 aa) is 2.2-fold less potent with MIC 51 µM [1][2][3]. This intermediate potency may provide a useful experimental window for dose-response studies where excessive potency could mask subtle mechanistic effects or where a wider dynamic range is needed for synergy assays [4]. All MIC values were determined under comparable broth microdilution conditions against S. aureus ATCC 25923 and derive from the same primary study (Yan et al., 2012), supporting cross-peptide comparability [1].

Antimicrobial peptide MIC Staphylococcus aureus Peptide Engineering

Target-Organism Selectivity: Restriction to Gram-Positive Bacteria Differentiates LK1 from Broad-Spectrum Ranacyclin-B Members

Ranacyclin-B-LK1 demonstrates a restricted antimicrobial spectrum limited to Gram-positive S. aureus (MIC 23 µM), with experimentally confirmed inactivity against Escherichia coli ATCC 25922, Bacillus subtilis ATCC 6633, and Candida albicans ATCC 20032 [1]. This contrasts sharply with the closely related 19-residue analog LK2 (SALVGCWTKSWPPKPCFGR), which inhibits both S. aureus (MIC 11.8 µM) and E. coli (MIC 23.6 µM), and with RL1 (AALRGCWTKSIPPKPCPGKR), which is active against S. aureus (5.8 µM), E. coli, B. subtilis, and C. albicans (all at 46.2 µM) [2][3]. The C-terminal glycine present in LK1 (absent in LK2) is the sole structural difference between these two peptides and appears to confer Gram-positive selectivity by a mechanism yet to be fully elucidated [4].

Antimicrobial selectivity Gram-positive Spectrum of activity Target specificity

Physicochemical Profile: Higher Molecular Weight, Absent Acidic Residues, and Distinct Hydrophobicity Versus 19-Residue Analogs

Ranacyclin-B-LK1, at 20 residues and 2177.57 Da, is the longest and heaviest member among the Limnonectes kuhlii-derived ranacyclin-B peptides. Its closest analog LK2 is 19 residues (2120.52 Da, a difference of ~57 Da corresponding to the C-terminal glycine) [1][2]. Physicochemical comparison reveals that LK1 has zero acidic residues (Asp/Glu absent), a net charge of +3, a Boman index of -11.6 (indicating moderate protein-binding potential), and a hydrophobicity of -0.24 [1]. In contrast, the broader-spectrum RL1 (20 aa, 2168.63 Da) has a higher net charge of +5 owing to four basic residues and a more negative Boman index of -3.90, correlating with its broader antimicrobial spectrum [3]. The aliphatic index of LK1 (39) is lower than LK2 (41.05), suggesting slightly reduced thermal stability of hydrophobic core residues [1][2]. These parameters matter for solubility, formulation, and HPLC purification protocols.

Peptide physicochemical properties Molecular weight Hydrophobicity Net charge

Sequence Motif Differentiation: The WPPKP Loop Distinct from YPPKP in RN1 Confers Altered Target Recognition

The trypsin-inhibitory loop of Ranacyclin-B-LK1 bears the sequence CWTKSWPPKPC, with Trp at position 7 of the loop (position 11 in the full peptide). The closest homolog RN1 from the same frog species (H. nigrovittata) contains CWTKSYPPKPC, with Tyr at the equivalent position [1][2]. This W→Y substitution occurs within the solvent-exposed region of the Bowman-Birk inhibitory loop known to influence both protease affinity and membrane interaction [3]. Additionally, LK1 uniquely terminates with a C-terminal Gly-Arg-Gly tripeptide, whereas RN1, RN2, and LK2 terminate with Gly-Arg, Arg, or Phe-Gly-Arg respectively, potentially affecting C-terminal conformational freedom and exoprotease susceptibility [1]. The WPPKP motif is also present in LK2 (which has broader spectrum activity), suggesting that the W residue contributes to but does not solely determine target selectivity; the C-terminal extension in LK1 likely acts as a modulating element [4].

Sequence-activity relationship Trypsin inhibitory loop Peptide motif Structure-function

Structural Integrity: Disulfide-Stabilized Cyclic Conformation Shared with Class but with Unique Chain Length Implications

Ranacyclin-B-LK1 contains a single disulfide bond between Cys6 and Cys16, forming a cyclic undecapeptide loop that is structurally homologous to the Bowman-Birk inhibitor reactive-site loop found across the Ranacyclin family [1][2]. This disulfide constraint confers resistance to thermal denaturation and exoprotease degradation relative to linear analogs, a property shared by all Ranacyclin-B peptides [2]. However, LK1's 20-residue length means it carries a 3-residue N-terminal tail (SAL) and a 4-residue C-terminal tail (FGRG) flanking the disulfide-closed loop, compared to RN1's shorter N-terminal tail and 3-residue C-terminal tail [3]. The extra C-terminal glycine in LK1 may influence the conformational ensemble accessible to the C-terminal arm, with potential implications for target binding kinetics that remain to be experimentally determined [4].

Cyclic peptide Disulfide bond Peptide stability Conformational constraint

Optimal Research and Procurement Application Scenarios for Ranacyclin-B-LK1 Based on Quantitative Differentiation Evidence


Gram-Positive-Selective Mechanistic Studies Requiring Minimal Off-Target Antimicrobial Interference

Because Ranacyclin-B-LK1 is experimentally confirmed inactive against E. coli, B. subtilis, and C. albicans [1], researchers investigating Gram-positive-specific membrane disruption mechanisms can use LK1 as a clean probe without the confounding Gram-negative or antifungal activity observed with LK2, RL1, or B5. The 23 µM MIC against S. aureus provides a quantifiable activity baseline that allows detection of both positive and negative modulation in synergy or resistance studies, unlike the more potent RN1 (MIC 6 µM) which may saturate assays at low concentrations [1][2].

Structure-Activity Relationship (SAR) Studies Focused on the Bowman-Birk Trypsin-Inhibitory Loop

The unique WPPKP motif in LK1's trypsin-inhibitory loop, contrasted with the YPPKP motif in RN1, provides a defined chemical difference for SAR studies. Investigators can procure both LK1 and RN1 to systematically dissect how the Trp→Tyr substitution at loop position 7 modulates trypsin inhibition affinity, antimicrobial potency, and membrane selectivity, using LK1 as the Trp-containing reference scaffold [3]. The co-crystallization or NMR structural biology studies of LK1 with trypsin would be directly comparable to existing Bowman-Birk inhibitor structural data [4].

Peptide Formulation and Stability Studies Exploiting the 20-Residue Disulfide-Constrained Scaffold

LK1's 20-residue length with a Cys6-Cys16 disulfide bond and C-terminal GRG extension provides a distinct physicochemical profile (MW 2177.57 Da, hydrophobicity -0.24, aliphatic index 39) for systematic formulation screening [1]. Compared to the 19-residue LK2 (MW 2120.52 Da), the additional C-terminal glycine in LK1 alters solubility and may affect lyophilization behavior, making LK1 a useful comparator for studies examining the effect of a single C-terminal residue on peptide formulation stability, reconstitution, and long-term storage [1][5].

Selective Trypsin Inhibition Assays with Controlled Antimicrobial Background Activity

For biochemical assays requiring serine protease inhibition without potent broad-spectrum antimicrobial confounding effects, Ranacyclin-B-LK1 offers dual trypsin-inhibitory and moderate, Gram-positive-restricted antimicrobial activity [2]. This contrasts with RN1, whose 4-fold higher antimicrobial potency may introduce membrane-perturbing artifacts in cell-based protease inhibition experiments [2]. The conserved disulfide loop in LK1 maintains the trypsin-inhibitory pharmacophore while the unique flanking sequences modulate the membrane-active properties, allowing researchers to study protease inhibition with reduced antimicrobial background [4].

Quote Request

Request a Quote for Ranacyclin-B-LK1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.